![molecular formula C12H11N5O3S B2938743 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1251686-42-6](/img/structure/B2938743.png)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Description
“N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” is a complex organic compound. It contains several functional groups including a thiazole, an oxadiazole, an isoxazole, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazole, oxadiazole, isoxazole, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of multiple nitrogen and oxygen atoms could potentially result in the compound being a polar molecule .Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets . Thiazole derivatives can interact with their targets in different ways, such as by inhibiting enzyme activity, blocking receptor signaling, or disrupting cell membrane integrity
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For example, they can influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, and tumor growth
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives can have various molecular and cellular effects, such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, protecting neurons, and killing tumor cells
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRYBWKWMAFLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide |
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